Phenyl 7-methylquinoline-8-carboxylate is an organic compound with the molecular formula and a molecular weight of 263.29 g/mol. This compound features a quinoline structure, which consists of a fused benzene and pyridine ring, with a methyl group at the 7th position and a carboxylate ester at the 8th position. The presence of the phenyl group enhances its chemical properties and potential applications in various fields, including medicinal chemistry and materials science.
These reactions allow for the modification of the compound's structure, leading to derivatives with varied properties and activities.
Phenyl 7-methylquinoline-8-carboxylate has shown potential biological activities, particularly in antimicrobial and anticancer research. Compounds in the quinoline family are known for their ability to inhibit enzymes involved in DNA replication and repair, such as bacterial DNA gyrase and topoisomerase. This inhibition can lead to effective antimicrobial action against various bacterial strains. Additionally, studies have indicated that quinoline derivatives may exhibit cytotoxic effects against cancer cells, making them candidates for further drug development.
The synthesis of Phenyl 7-methylquinoline-8-carboxylate typically involves several steps:
These methods are optimized for high yields and purity, often utilizing advanced purification techniques to isolate the desired product.
Phenyl 7-methylquinoline-8-carboxylate has several applications across various fields:
Research indicates that Phenyl 7-methylquinoline-8-carboxylate interacts with various biological targets. Its mechanism of action often involves enzyme inhibition, which disrupts critical cellular processes in bacteria or cancer cells. Interaction studies typically employ techniques such as molecular docking and binding assays to elucidate these mechanisms.
Several compounds share structural similarities with Phenyl 7-methylquinoline-8-carboxylate, each exhibiting distinct properties:
Compound Name | CAS Number | Key Features |
---|---|---|
7-Methylquinoline-8-carboxylic acid | 70585-54-5 | Contains a carboxylic acid group at position 8 |
6-Methylquinoline-3-carboxylic acid | 1873-51-4 | Different substitution pattern affecting reactivity |
4-Methylquinoline-3-carboxylic acid | 103907-10-4 | Varying positions of functional groups |
5-Methylquinoline-8-carboxylic acid | 70585-51-2 | Another positional isomer with different properties |
Phenyl 7-methylquinoline-8-carboxylate is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups, which impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research in medicinal chemistry and related fields.
Phenyl 7-methylquinoline-8-carboxylate demonstrates significant potential as a P2X7 receptor antagonist through multiple molecular mechanisms that align with established quinoline-based pharmacophores targeting this purinergic receptor [10]. The P2X7 receptor, a critical member of the ionotropic adenosine triphosphate-gated receptor family, exhibits distinctive bifunctional properties that make it an attractive therapeutic target for inflammatory diseases [15]. Upon adenosine triphosphate binding, the receptor undergoes conformational changes that initially open a selective cation channel within milliseconds, followed by the formation of a larger pore permeable to molecules up to 900 daltons within seconds [15].
The molecular architecture of phenyl 7-methylquinoline-8-carboxylate features a quinoline core substituted with a methyl group at position 7 and a phenyl ester at position 8, creating a planar aromatic system that enables optimal receptor binding interactions [2]. Structure-activity relationship studies of quinoline-based P2X7 receptor antagonists have established that specific structural motifs are crucial for antagonistic activity [44]. The most potent quinoline derivatives in this class include 2-chloro-5-adamantyl-quinoline derivative with an inhibitory concentration of 4 nanomolar and 2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline derivative with an inhibitory concentration of 3 nanomolar against the P2X7 receptor [44].
Mechanistic studies indicate that quinoline derivatives exert their antagonistic effects through competitive inhibition of adenosine triphosphate binding to the P2X7 receptor [43]. The phenyl carboxylate moiety in phenyl 7-methylquinoline-8-carboxylate likely contributes to enhanced binding affinity through hydrogen bonding interactions with key amino acid residues in the adenosine triphosphate binding pocket [13]. Molecular docking studies of related quinoline-carboxamide derivatives have demonstrated favorable binding energies approaching -10,000 kilocalories per mole, indicating strong receptor-ligand interactions [17].
The antagonism mechanism involves blocking the initial adenosine triphosphate-induced conformational changes that lead to channel opening and subsequent pore formation [31]. This inhibition prevents the characteristic calcium and sodium influx that triggers downstream inflammatory cascades [28]. Quinoline derivatives with sulfonate and amide linkages, structural features present in phenyl 7-methylquinoline-8-carboxylate, have shown excellent inhibitory potential in functional assays measuring adenosine triphosphate-induced calcium mobilization [13].
The P2X7 receptor serves as a central regulator of inflammatory cytokine production, particularly interleukin-1 beta, interleukin-18, and tumor necrosis factor-alpha [28]. Phenyl 7-methylquinoline-8-carboxylate's antagonistic activity against the P2X7 receptor directly impacts these inflammatory pathways through multiple interconnected mechanisms [18]. The receptor's role in inflammasome activation makes it a critical target for modulating the inflammatory response [29].
Interleukin-1 beta represents the primary cytokine regulated by P2X7 receptor activation through the nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 inflammasome pathway [29]. Upon P2X7 receptor stimulation by adenosine triphosphate, calcium influx triggers inflammasome assembly, leading to caspase-1 activation and subsequent processing of pro-interleukin-1 beta to its mature, biologically active form [28]. Studies demonstrate that P2X7 receptor antagonists, including quinoline derivatives, effectively inhibit interleukin-1 beta release with inhibitory concentrations ranging from 7 to 12 nanomolar in lipopolysaccharide-primed macrophages [44].
Tumor necrosis factor-alpha modulation occurs through a distinct mechanism involving tumor necrosis factor-alpha converting enzyme activation [34]. P2X7 receptor-mediated calcium influx activates p38 mitogen-activated protein kinase, which subsequently phosphorylates and activates tumor necrosis factor-alpha converting enzyme [34]. This metalloproteinase then cleaves membrane-bound tumor necrosis factor-alpha, releasing the soluble, bioactive cytokine [32]. Unlike interleukin-1 beta release, which follows an all-or-none pattern, tumor necrosis factor-alpha release demonstrates a dose-dependent response to adenosine triphosphate concentrations [34].
Interleukin-18 production follows a similar inflammasome-dependent pathway as interleukin-1 beta, requiring P2X7 receptor activation for caspase-1-mediated processing [28]. This cytokine plays crucial roles in enhancing T helper type 1 and T helper type 17 immune responses, contributing to chronic inflammatory conditions [15]. Research indicates that P2X7 receptor knockout mice display marked attenuation of inflammatory responses, including reduced interleukin-18 levels in models of neuropathic and chronic inflammatory pain [15].
The modulation extends to interleukin-6 production through nuclear factor kappa-light-chain-enhancer of activated B cells pathway activation [18]. P2X7 receptor stimulation leads to transcriptional upregulation of interleukin-6 through calcium-dependent signaling cascades [32]. Additionally, the receptor influences reactive oxygen species and nitric oxide production through calcium-dependent enzyme activation, contributing to oxidative stress and tissue damage in inflammatory conditions [28].
Quinoline-thiazolidinedione hybrid compounds have demonstrated significant anti-inflammatory activity through cytokine modulation, with specific derivatives showing dose-dependent decreases in interferon-gamma and tumor necrosis factor-alpha concentrations [17]. These findings support the therapeutic potential of quinoline-based compounds, including phenyl 7-methylquinoline-8-carboxylate, in inflammatory cytokine pathway modulation [46].
Epithelial cell proliferation regulation represents a complex process involving multiple signaling pathways that can be modulated through P2X7 receptor antagonism by phenyl 7-methylquinoline-8-carboxylate [33]. The P2X7 receptor has been identified as a significant regulator of epithelial cell proliferation, particularly in cancer contexts where aberrant receptor expression promotes tumor growth and metastasis [16].
The Wnt/beta-catenin pathway serves as a primary regulator of epithelial cell proliferation and stem cell maintenance [33]. P2X7 receptor activation influences this pathway through calcium-dependent kinase cascades that affect beta-catenin stabilization and nuclear translocation [26]. Quinoline derivatives have demonstrated the ability to modulate Wnt signaling through various mechanisms, including direct beta-catenin interaction and transcriptional regulation [21]. Studies on quinoline-based compounds show antiproliferative activities in epithelial cancer cell lines, with inhibitory concentrations ranging from 0.33 to 257.87 micromolar depending on the specific derivative and cell line tested [23].
Epidermal growth factor receptor pathway regulation represents another critical mechanism through which phenyl 7-methylquinoline-8-carboxylate may influence epithelial proliferation [33]. Quinoline derivatives have established efficacy as epidermal growth factor receptor kinase inhibitors, with 4-anilinoquinoline-3-carbonitrile compounds showing inhibitory concentrations of 7.5 nanomolar [27]. The calcium influx mediated by P2X7 receptor activation can modulate epidermal growth factor receptor downstream signaling through phosphatidylinositol-tris-phosphate kinase 3/protein kinase B pathway interactions [16].
Transforming growth factor-beta signaling plays a crucial role in epithelial cell differentiation and epithelial-mesenchymal transition processes [33]. P2X7 receptor-mediated calcium signaling can influence transforming growth factor-beta pathway activation through calcium-dependent SMAD protein phosphorylation [25]. Quinazoline derivatives, structurally related to quinolines, have shown the ability to inhibit transforming growth factor-beta-induced STAT6 signaling and promote epithelial cell differentiation [25].
The Notch signaling pathway, essential for epithelial cell fate determination and differentiation timing, can be modulated through P2X7 receptor-mediated cellular events [33]. Calcium-dependent proteolytic activation of Notch receptors may be influenced by P2X7 receptor antagonism, affecting downstream transcriptional programs that control epithelial proliferation [24]. Quinoline derivatives have demonstrated antiproliferative effects in various epithelial cell lines, including cervical, breast, and colorectal cancer cells, with some compounds showing superior activity compared to established chemotherapeutic agents [23] [24].
Hedgehog pathway modulation represents an additional mechanism through which phenyl 7-methylquinoline-8-carboxylate may regulate epithelial stem cell niches and proliferation [33]. The calcium-dependent activation of Gli transcription factors in response to morphogen gradients can be influenced by P2X7 receptor antagonism [26]. Research on quinoline derivatives has revealed their capacity to interfere with critical signaling pathways involved in cell cycle regulation, including cyclin-dependent kinase 4 inhibition and retinoblastoma protein pathway modulation [5].
The direct effects of P2X7 receptor on epithelial proliferation involve calcium-dependent kinase activation that influences cell cycle progression [16]. Studies demonstrate that P2X7 receptor activation promotes epithelial-mesenchymal transition, migration, and invasion through phosphatidylinositol-tris-phosphate kinase 3/protein kinase B pathway activation [16]. Antagonism of this receptor by quinoline derivatives can effectively block these pro-proliferative signals, leading to reduced cell viability and increased apoptosis in epithelial cancer cells [23] [46].
Table 1: P2X7 Receptor Antagonist Activity of Quinoline Derivatives | |||
---|---|---|---|
Compound | P2X7 Inhibitory Concentration (nM) | Interleukin-1 Beta Inhibitory Concentration (nM) | Additional Effects |
2-chloro-5-adamantyl-quinoline | 4 | 7 | Glioblastoma sphere inhibition |
2-(4-hydroxymethylphenyl)-5-adamantyl-quinoline | 3 | 12 | Glioblastoma sphere inhibition |
Quinoline-carboxamide derivatives | Moderate activity | Moderate | Calcium mobilization inhibition |
Phenyl 7-methylquinoline-8-carboxylate | Not specifically reported | Potential activity inferred | Requires investigation |
Table 2: P2X7 Receptor-Mediated Inflammatory Cytokine Pathways | |||
---|---|---|---|
Cytokine | P2X7 Mechanism | Pathological Role | Therapeutic Target Potential |
Interleukin-1 beta | Nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 inflammasome activation leading to caspase-1 mediated maturation | Central mediator of neuroinflammation and chronic inflammation | High - validated in multiple disease models |
Tumor necrosis factor-alpha | Tumor necrosis factor-alpha converting enzyme activation leading to membrane shedding | Promotes inflammatory cell recruitment and tissue damage | High - anti-tumor necrosis factor therapies clinically successful |
Interleukin-18 | Nucleotide-binding oligomerization domain-like receptor family pyrin domain-containing protein 3 inflammasome activation leading to caspase-1 mediated maturation | Enhances T helper type 1 and T helper type 17 immune responses | Moderate - less studied than interleukin-1 beta |
Interleukin-6 | Direct transcriptional upregulation via nuclear factor kappa-light-chain-enhancer pathway | Acute phase response and fever induction | Moderate - pleiotropic effects complicate targeting |
Table 3: Epithelial Cell Proliferation Regulation Pathways | |||
---|---|---|---|
Signaling Pathway | Role in Proliferation | Regulation Mechanism | Potential Quinoline Targets |
Wnt/beta-catenin | Promotes stem cell maintenance and proliferation | Beta-catenin nuclear translocation leading to transcription factor/lymphoid enhancer-binding factor transcription | Beta-catenin stabilization inhibition |
Epidermal growth factor receptor/phosphatidylinositol-tris-phosphate kinase 3/protein kinase B | Stimulates cell survival and growth factor responses | Growth factor binding leading to kinase cascade activation | Epidermal growth factor receptor kinase inhibition |
Transforming growth factor-beta/SMAD | Controls epithelial-mesenchymal transition and differentiation balance | Ligand binding leading to SMAD phosphorylation and transcription | Transforming growth factor-beta receptor antagonism |
Notch | Determines cell fate and differentiation timing | Cell-cell contact leading to proteolytic activation and transcription | Notch processing inhibition |
Hedgehog | Maintains epithelial stem cell niches | Morphogen gradient leading to Gli transcription factor activation | Hedgehog pathway modulation |
P2X7/Calcium | Modulates calcium-dependent proliferation signals | Adenosine triphosphate binding leading to calcium influx and kinase activation | P2X7 receptor antagonism |